molecular formula C7H10N4S B14120106 [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

Cat. No.: B14120106
M. Wt: 182.25 g/mol
InChI Key: SUSIQENTYZSKAW-UITAMQMPSA-N
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Description

[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea is a chemical compound with the molecular formula C6H8N4S It contains a pyrrole ring, an amino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:

1-methyl-1H-pyrrole-2-carbaldehyde+thiosemicarbazide[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea\text{1-methyl-1H-pyrrole-2-carbaldehyde} + \text{thiosemicarbazide} \rightarrow \text{[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea} 1-methyl-1H-pyrrole-2-carbaldehyde+thiosemicarbazide→[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea

Industrial Production Methods

While specific industrial production methods for [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea is unique due to its combination of a pyrrole ring and a thiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5-

InChI Key

SUSIQENTYZSKAW-UITAMQMPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N\NC(=S)N

Canonical SMILES

CN1C=CC=C1C=NNC(=S)N

Origin of Product

United States

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